1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide
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Overview
Description
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide is a chemical compound with the molecular formula C14H9N3OS and a molecular weight of 267.31 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring fused with a phenyl group and a cyanamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide typically involves the reaction of 1-phenyl-3H-1,2-benzisothiazol-3-one with cyanamide under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the oxido group. Common solvents used in this synthesis include acetonitrile and dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxido group back to its original state.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, facilitating the formation of reactive intermediates that can modulate biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A related compound with antimicrobial properties.
1,2-Benzisothiazol-3(2H)-one: Another similar compound used in various industrial applications.
Uniqueness
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide stands out due to its unique combination of a benzisothiazole ring, phenyl group, and cyanamide moiety. This structure imparts distinctive chemical properties that make it valuable for a wide range of applications, from synthetic chemistry to biological research.
Properties
CAS No. |
58098-99-0 |
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Molecular Formula |
C14H9N3OS |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
(1-oxo-1-phenyl-1,2-benzothiazol-3-ylidene)cyanamide |
InChI |
InChI=1S/C14H9N3OS/c15-10-16-14-12-8-4-5-9-13(12)19(18,17-14)11-6-2-1-3-7-11/h1-9H |
InChI Key |
FLYMZSKTSGKHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S2(=NC(=NC#N)C3=CC=CC=C32)=O |
Origin of Product |
United States |
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